3,4,5,6-Tetrahydro-1-methyl-N,N-dipropyl-1H-cyclohept(cd)indol-5-amine
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Overview
Description
3,4,5,6-Tetrahydro-1-methyl-N,N-dipropyl-1H-cyclohept(cd)indol-5-amine is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 3,4,5,6-Tetrahydro-1-methyl-N,N-dipropyl-1H-cyclohept(cd)indol-5-amine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5,6-Tetrahydro-1-methyl-N,N-dipropyl-1H-cyclohept(cd)indol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other indole derivatives, 3,4,5,6-Tetrahydro-1-methyl-N,N-dipropyl-1H-cyclohept(cd)indol-5-amine is unique due to its specific structural features and functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound.
Strychnine: An alkaloid with potent biological effects.
These compounds share the indole ring structure but differ in their functional groups and overall molecular architecture, leading to distinct properties and applications.
Properties
CAS No. |
83494-49-9 |
---|---|
Molecular Formula |
C19H28N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-methyl-N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine |
InChI |
InChI=1S/C19H28N2/c1-4-11-21(12-5-2)17-10-9-16-14-20(3)18-8-6-7-15(13-17)19(16)18/h6-8,14,17H,4-5,9-13H2,1-3H3 |
InChI Key |
FKJONHGFXACAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CCC2=CN(C3=CC=CC(=C23)C1)C |
Origin of Product |
United States |
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